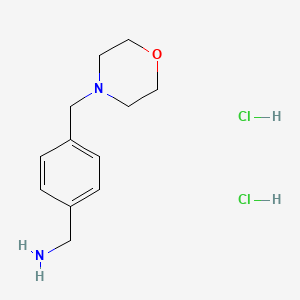
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Übersicht
Beschreibung
“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a chemical compound with the CAS Number: 1414958-29-4 . It has a molecular weight of 279.21 and its IUPAC name is (4-(morpholinomethyl)phenyl)methanamine dihydrochloride . The compound is a white solid .
Molecular Structure Analysis
The linear formula of “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is C12H20Cl2N2O . The Inchi Code is 1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H .Physical And Chemical Properties Analysis
“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a white solid . It has a molecular weight of 279.21 and its linear formula is C12H20Cl2N2O .Wissenschaftliche Forschungsanwendungen
- Application Summary : The compound has been used in the exploration of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . This research is part of the broader field of photopharmacology, which involves the use of light to control the activity of drugs.
- Methods of Application : The compound was incorporated into the structure of a drug, the geometry of which can be reversibly controlled on irradiation with light . The change in structure on irradiation with light influences the molecule’s interaction with its target, to modulate biological activity .
- Results or Outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference . This suggests that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .
- Application Summary : The compound has been linked to research in the field of neurology, specifically in relation to Parkinson’s disease (PD) . Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD, and the most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
- Methods of Application : The compound is used in the development of LRRK2 kinase inhibitors, which are potentially useful in the treatment of PD .
- Results or Outcomes : The research is still ongoing, and the outcomes are not yet fully known .
Scientific Field: Photopharmacology
Scientific Field: Neurology
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRTVNLGJAEORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)

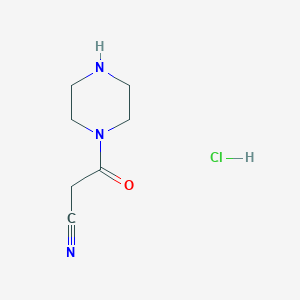
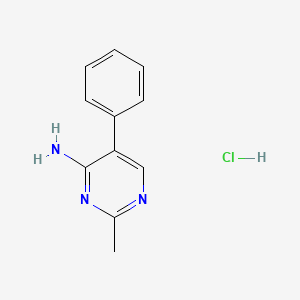
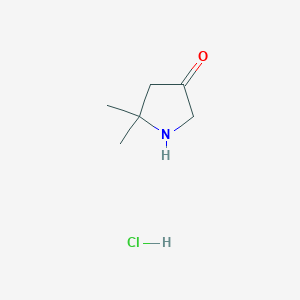
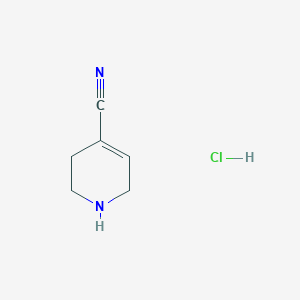
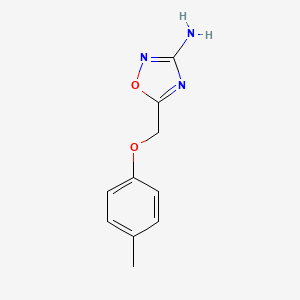
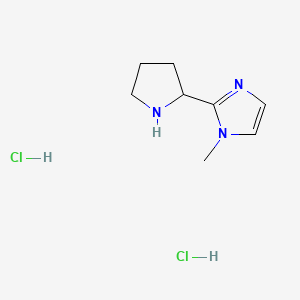
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)